6-(Bromomethyl)quinoline
CAS No.: 101279-39-4
VCID: VC20745808
Molecular Formula: C10H8BrN
Molecular Weight: 222.08 g/mol
* For research use only. Not for human or veterinary use.

Description | What is 6-(Bromomethyl)quinoline?6-(Bromomethyl)quinoline is a chemical compound with the molecular formula Synonyms6-(Bromomethyl)quinoline is also known by several other names, including :
SynthesisWhile specific synthetic routes for 6-(Bromomethyl)quinoline were not found in the provided search results, a similar compound, 8-Bromo-6-(bromomethyl)quinoline, can be synthesized using the Friedländer synthesis. This method involves the condensation of aniline derivatives with α-haloketones or aldehydes to form quinoline derivatives. Also, 6-Bromo-4-(bromomethyl)quinoline is synthesized through bromination reactions, such as the reaction of quinolin-4-ol with phosphorus tribromide in dry dimethylformamide under a nitrogen atmosphere. ReactivityThe presence of the bromine atom in 6-(Bromomethyl)quinoline makes it reactive and allows it to participate in various chemical transformations. Related CompoundsA related compound is 6-(Bromomethyl)quinoline hydrobromide, which has the molecular formula Safety and Hazards6-(Bromomethyl)quinoline hydrobromide is classified with the following GHS classifications :
Applications8-Bromo-6-(bromomethyl)quinoline has several scientific uses:
|
---|---|
CAS No. | 101279-39-4 |
Product Name | 6-(Bromomethyl)quinoline |
Molecular Formula | C10H8BrN |
Molecular Weight | 222.08 g/mol |
IUPAC Name | 6-(bromomethyl)quinoline |
Standard InChI | InChI=1S/C10H8BrN/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2 |
Standard InChIKey | ZPTNKPYDDZEAPA-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=C2)CBr)N=C1 |
Canonical SMILES | C1=CC2=C(C=CC(=C2)CBr)N=C1 |
PubChem Compound | 224396 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume